molecular formula C12H11FN2 B12213255 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B12213255
M. Wt: 202.23 g/mol
InChI Key: TWOQGVJEOKQKQZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a pyrrole ring. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a cyclizing agent such as ammonium acetate . The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents for the synthesis of imidazole derivatives . These methods are designed to be efficient and yield high-purity products suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

Biological Activity

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its therapeutic potential based on various studies.

  • Molecular Formula : C₁₂H₁₁FN₂
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 111883-62-6
  • Purity : 96.74% (HPLC)

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound possess minimum inhibitory concentration (MIC) values in the low microgram range against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Pathogen
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Both pathogens

Anti-inflammatory Activity

This compound has also been reported to regulate cell-mediated immunity and exhibit anti-arthritic activity. Specifically, it is noted for its utility in relieving inflammation associated with conditions such as rheumatoid arthritis . The compound's efficacy in modulating immune responses makes it a candidate for further investigation in inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrrolo[1,2-a]imidazole derivatives. For example, compounds have shown decreased viability of cancer cells while maintaining low toxicity towards normal cells. This selective toxicity is crucial for developing safer cancer therapeutics .

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial activity of various derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized time-kill assays and biofilm formation inhibition tests to assess the effectiveness of the compound .

Anti-inflammatory Mechanism Investigation

A separate study focused on the anti-inflammatory mechanisms of the compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a multi-faceted approach to treating inflammatory diseases through modulation of immune pathways .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7H2

InChI Key

TWOQGVJEOKQKQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)F

Origin of Product

United States

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